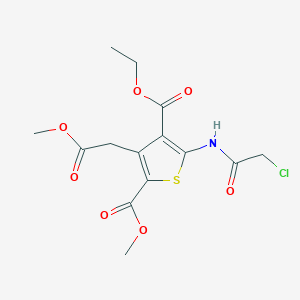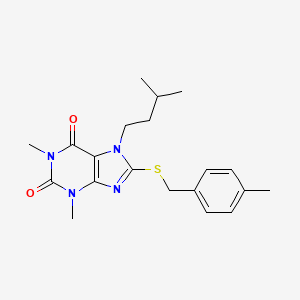
2-(4-Chlorophenoxy)-2-methyl-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)propan-1-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenoxy)-2-methyl-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)propan-1-one hydrochloride is a useful research compound. Its molecular formula is C19H25Cl2N3O2S and its molecular weight is 430.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Pharmacological Evaluation
A study by Kumar et al. (2017) involved the synthesis of novel derivatives including compounds similar to the one . These compounds were investigated for their antidepressant and antianxiety activities, showing significant results in behavioral tests on mice (Kumar et al., 2017).
Asymmetric Synthesis of Drug Enciprazine
Narsaiah and Nagaiah (2010) described an efficient asymmetric synthesis of Enciprazine, a drug structurally related to the chemical . This research highlighted a key intermediate in the synthesis process, demonstrating the importance of such compounds in pharmaceutical development (Narsaiah & Nagaiah, 2010).
Synthesis Process Optimization
Wang Jin-peng (2013) optimized the synthesis process of a compound structurally similar to the chemical . This study provided insights into the optimization of technological parameters like raw material ratio and reaction temperature, which are crucial for efficient synthesis (Wang Jin-peng, 2013).
Novel Compound Synthesis and Structure Assignment
Wujec and Typek (2023) achieved the synthesis of a novel compound structurally related to the chemical . This research involved assigning the product's structure through various spectral methods, underlining the importance of structural analysis in the synthesis of new compounds (Wujec & Typek, 2023).
Synthesis and Antimicrobial Activity
Mhaske et al. (2014) synthesized derivatives structurally similar to the compound and screened them for in vitro antibacterial activity. This study showcases the potential antimicrobial applications of such compounds (Mhaske et al., 2014).
Antitumor Activity Study
Hakobyan et al. (2020) researched the antitumor activity of piperazine-based tertiary amino alcohols and their dihydrochlorides, demonstrating the potential of such compounds in cancer research (Hakobyan et al., 2020).
Quality Control and Stability Studies
Dwivedi et al. (2003) developed a high-performance liquid chromatographic assay method for a compound structurally related to the one . This method is crucial for in-process quality control and stability studies, highlighting the importance of analytical techniques in drug development (Dwivedi et al., 2003).
Synthesis and Characterization for Antihypertensive Agents
Marvanová et al. (2016) synthesized and characterized new compounds as potential dual antihypertensive agents. Their research involved studying the protonation of nitrogen atoms in the piperazine ring, demonstrating the complexity of chemical structures in medicinal chemistry (Marvanová et al., 2016).
Antibacterial and Antifungal Activity Study
Roshan (2018) synthesized derivatives and tested them for antibacterial and antifungal activity. This indicates the broad spectrum of biological activities that can be exhibited by compounds structurally similar to the chemical (Roshan, 2018).
特性
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-1-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]propan-1-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3O2S.ClH/c1-14-13-26-17(21-14)12-22-8-10-23(11-9-22)18(24)19(2,3)25-16-6-4-15(20)5-7-16;/h4-7,13H,8-12H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEZPXQOIVLWDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CN2CCN(CC2)C(=O)C(C)(C)OC3=CC=C(C=C3)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25Cl2N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2361181.png)
![N-[3-(4-Hydroxy-5,8-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2361182.png)
![3-Amino-2-[(5-bromo-2-methoxyphenyl)methyl]propan-1-ol hydrochloride](/img/structure/B2361184.png)

![Methyl 1-(2-(benzo[d][1,3]dioxole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carbonyl)piperidine-4-carboxylate](/img/structure/B2361187.png)
![8-(3-Chloro-4-methylphenyl)-1-methyl-3-(2-oxopropyl)-1,3,5-trihydroimidazolidi no[1,2-h]purine-2,4-dione](/img/structure/B2361188.png)


![N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,2,2-trifluoroacetamide](/img/structure/B2361194.png)
![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-phenylacetamide](/img/structure/B2361197.png)
![3-[(2,4-dichlorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-amine](/img/structure/B2361199.png)
![1-(10-ethoxy-8-methyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-2-yl)-2,2,2-trifluoro-ethanone](/img/structure/B2361200.png)
